molecular formula C19H21N3OS B2717944 N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 399001-72-0

N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B2717944
CAS No.: 399001-72-0
M. Wt: 339.46
InChI Key: DDJSRCGMAWOKIV-UHFFFAOYSA-N
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Description

N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research on diazocine derivatives and related compounds has explored their synthesis and chemical reactivity. For instance, studies have demonstrated new rearrangements and cyclizations involving thiophene derivatives, leading to the formation of complex heterocyclic systems. Such reactions are crucial for developing synthetic methodologies that can be applied in the creation of novel compounds with potential applications in materials science, catalysis, and as intermediates for further synthetic transformations (Bogdanowicz-Szwed et al., 2010).

Biological Activity

  • Compounds with structural similarities to "N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide" have been investigated for various biological activities. Research has indicated that derivatives of the pyrido and diazocine families show promise in areas such as antimicrobial and antiproliferative activities, highlighting their potential utility in developing new therapeutic agents (Hussain & Kaushik, 2015).

Material Science Applications

  • In material science, the synthesis and characterization of diazocine-based compounds have provided insights into their potential use in creating new materials with unique properties. For example, the construction of polyheterocyclic systems via multicomponent reactions has revealed the ability to generate complex molecular architectures, which could be useful in developing new materials or as ligands in catalytic systems (Cao et al., 2019).

Properties

IUPAC Name

N-benzyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18-8-4-7-17-16-9-15(12-22(17)18)11-21(13-16)19(24)20-10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJSRCGMAWOKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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